molecular formula C12H22O B14467015 4-(Prop-2-en-1-yl)non-1-en-4-ol CAS No. 65807-60-5

4-(Prop-2-en-1-yl)non-1-en-4-ol

Cat. No.: B14467015
CAS No.: 65807-60-5
M. Wt: 182.30 g/mol
InChI Key: YKIWMCLCGYWEJA-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)non-1-en-4-ol is a branched tertiary alcohol with a molecular formula of C₁₂H₂₀O. Its structure features a nine-carbon chain (nonanol backbone) with a hydroxyl group (-OH) and a prop-2-en-1-yl (allyl) substituent at the 4th carbon. Additionally, a terminal double bond (non-1-en-4-ol) introduces unsaturation, which may influence reactivity and physical properties. The compound’s tertiary alcohol group suggests moderate polarity, while the allyl substituent could enhance reactivity through conjugation or allylic interactions.

Properties

CAS No.

65807-60-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-prop-2-enylnon-1-en-4-ol

InChI

InChI=1S/C12H22O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h5-6,13H,2-4,7-11H2,1H3

InChI Key

YKIWMCLCGYWEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)non-1-en-4-ol can be achieved through several methods. One common approach involves the reaction of non-1-en-4-ol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)non-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkene group can be reduced to an alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of non-1-en-4-one.

    Reduction: Formation of 4-(prop-2-en-1-yl)nonane.

    Substitution: Formation of various substituted non-1-en-4-ol derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)non-1-en-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)non-1-en-4-ol involves its interaction with specific molecular targets and pathways. The compound’s alcohol group can form hydrogen bonds with biological molecules, while the alkene group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a) 2-Methoxy-4-(prop-2-en-1-yl)phenol
  • Structure: A phenolic derivative with methoxy (-OCH₃) and allyl groups at positions 2 and 4, respectively.
  • Key Differences: Aromatic ring vs. aliphatic chain; phenolic -OH (more acidic) vs. tertiary -OH.
b) 4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol (Dimer 11)
  • Structure: A dimeric eugenol analog with two allyl groups and phenolic -OH groups.
  • Key Differences : Higher molecular weight (C₁₈H₁₈O₂) and conjugated π-system; designed as an estrogen receptor antagonist fragment .
c) 4-Allylphenol Sulfuric Acid
  • Structure: Sulfate ester of 4-allylphenol (chavicol).
  • Key Differences : Sulfonic acid group increases water solubility; serves as a metabolite or prodrug .
d) 5-[2-(Piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • Structure : Heterocyclic triazole with allyl and piperidine-ethyl substituents.

Physical and Chemical Properties

Compound Molecular Weight Functional Groups Reactivity Highlights
4-(Prop-2-en-1-yl)non-1-en-4-ol 186.29 g/mol Tertiary -OH, allyl, terminal alkene Allylic oxidation; dehydration possible
2-Methoxy-4-allylphenol 164.20 g/mol Phenolic -OH, methoxy, allyl Electrophilic substitution; radical scavenging
Dimer 11 (Eugenol analog) 274.34 g/mol Two phenolic -OH, two allyl groups Docking studies for ER antagonism
4-Allylphenol sulfuric acid 244.28 g/mol Sulfate ester, allyl Enhanced solubility; metabolic conjugation

Stability Considerations :

  • The allyl group in this compound may undergo polymerization or Diels-Alder reactions.
  • Tertiary alcohols are less prone to oxidation than primary/secondary alcohols but may dehydrate under acidic conditions.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 4-(Prop-2-en-1-yl)non-1-en-4-ol, and how do its functional groups influence reaction design?

  • Methodological Answer : The synthesis can leverage functional group reactivity, such as oxidation of allyl groups or reduction of ketones. For example:

  • Oxidation : Use pyridinium chlorochromate (PCC) to selectively oxidize alcohol moieties without over-oxidizing the alkene .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) or LiAlH₄ may reduce unsaturated bonds while preserving stereochemistry .
  • Substitution : Electrophilic aromatic substitution (e.g., bromination) can modify aromatic substituents if present.
    • Data Consideration : Monitor reaction progress via TLC or GC-MS to track intermediate formation.

Q. How can X-ray crystallography using SHELX tools determine the molecular structure of this compound?

  • Methodological Answer :

Data Collection : Collect intensity data using a diffractometer and process with SHELX programs (e.g., SHELXC/D for structure solution).

Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

Validation : Verify geometric accuracy with tools like PLATON (e.g., check for missed symmetry or unusual bond lengths) .

  • Example Workflow : Data reduction → phase determination (SHELXD) → model building (SHELXE) → refinement (SHELXL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare crystallographic torsion angles with NMR coupling constants (e.g., 3JHH^3J_{HH}) to confirm conformer stability .
  • Dynamic Effects : Use DFT calculations (e.g., Gaussian) to model solution-phase conformers and compare with solid-state structures .
  • Data Table :
TechniqueObserved C-C Bond Length (Å)Expected Range (Å)
XRD1.541.52–1.56
DFT1.531.51–1.55

Q. What computational strategies predict the bioactivity of this compound, and how are docking studies designed?

  • Methodological Answer :

  • Docking Setup : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., angiotensin II receptor, PDB ID: 3R8A). Parameterize the ligand with AM1-BCC charges and apply flexible residue sampling .
  • Affinity Validation : Compare scoring functions (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values.
  • Example Workflow : Ligand preparation → grid generation → docking → MM/GBSA refinement .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • DoE Approach : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:
ConditionLow LevelHigh LevelOptimal Value
Temperature (°C)258060
Catalyst (mol%)51510
  • In Situ Monitoring : Employ ReactIR or PAT tools to detect intermediates and adjust conditions dynamically .

Data Analysis and Validation

Q. What protocols ensure robust validation of crystallographic models for this compound?

  • Methodological Answer :

  • CheckCIF : Submit CIF files to the IUCr validation server to flag outliers (e.g., ADP mismatches, R-factor discrepancies) .
  • ORTEP Visualization : Use ORTEP-3 to assess anisotropic displacement ellipsoids and confirm absence of disorder .

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation products via HPLC-MS.

  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life:
    k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

  • Data Table :

Condition (pH)Half-life (days)Major Degradant
3.030Oxidation product
7.490None detected

Distinguishing Basic vs. Advanced

  • Basic : Focus on foundational techniques (synthesis, crystallography).
  • Advanced : Emphasize computational modeling, data reconciliation, and optimization.

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